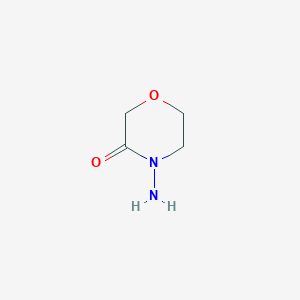
4-Aminomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Aminomorpholin-3-one typically involves the reduction of 4-(4-nitrophenyl)morpholin-3-one. One common method uses anhydrous ammonium formate as the reducing agent in the presence of a palladium-carbon catalyst. This reaction is carried out in a polar solvent at room temperature, making it a safe and convenient process . Another method involves the coupling of 4-nitro-fluorobenzene with morpholin-2-one in N-methylpyrrolidone, using sodium hydride as a base .
Industrial Production Methods
For industrial-scale production, the process must be efficient and cost-effective. The use of ammonium formate as a hydrogen donor instead of hydrogen gas is advantageous because it avoids the safety hazards associated with pressurized reduction reactions. The reaction conditions are mild, and the process yields high-purity products, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
4-Aminomorpholin-3-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation: It can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reducing Agents: Anhydrous ammonium formate, palladium-carbon catalyst.
Solvents: Polar solvents like N-methylpyrrolidone.
Bases: Sodium hydride.
Major Products
The major product formed from the reduction of 4-(4-nitrophenyl)morpholin-3-one is this compound itself . Other reactions can yield various derivatives depending on the reagents and conditions used.
Scientific Research Applications
4-Aminomorpholin-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various morpholine-based pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Industry: The compound’s derivatives are used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Aminomorpholin-3-one is primarily related to its role as an intermediate in pharmaceutical synthesis. In the case of rivaroxaban, the compound contributes to the inhibition of Factor Xa, an enzyme involved in the coagulation cascade. This inhibition prevents the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)morpholin-3-one: The precursor to 4-Aminomorpholin-3-one in the reduction process.
Morpholin-2-one: Another morpholine derivative used in various chemical reactions.
4-Fluoronitrobenzene: Used in the synthesis of 4-(4-nitrophenyl)morpholin-3-one.
Uniqueness
This compound is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of pharmaceuticals. Its ability to undergo various chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-aminomorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-6-1-2-8-3-4(6)7/h1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDKFJBSSMHJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














